4-Ethylphenol
Overview
Description
Synthesis Analysis
4-Ethylphenol (4-EP) can be produced through various synthetic routes. One method involves the heterologous synthesis in engineered Escherichia coli, where an artificial biosynthetic pathway converts simple sugars into 4-EP. This pathway includes the genes tal, pad, and vpr, encoding for tyrosine ammonia lyase (TAL), phenolic acid decarboxylase (PAD), and vinylphenol reductase (VPR), respectively, achieving a production of 110 mg/L 4-EP under optimized conditions (Zhang, Long, & Ding, 2020). Another approach involves the synthesis of ethyl-2-(4-aminophenoxy) acetate as a precursor for dual hypoglycemic agents, showcasing a facile method for preparing ethyl-2-(4-aminophenoxy)acetate 4 via alkylation followed by selective reduction (Altowyan et al., 2022).
Molecular Structure Analysis
The molecular structure of 4-Ethylphenol derivatives, such as ethyl-2-(4-aminophenoxy)acetate 4, has been characterized using various spectroscopic methods including 1H NMR, 13C NMR, COSY, NOESY NMR, and X-ray crystallography. These studies reveal detailed insights into the molecular geometry, non-covalent interactions, and electronic structure. For example, X-ray crystallography of ethyl-2-(4-aminophenoxy)acetate 4 reveals it crystallizes in the triclinic crystal system with significant H…H, H…C, and O…H interactions contributing to molecular packing (Altowyan et al., 2022).
Chemical Reactions and Properties
The chemical reactivity of 4-Ethylphenol includes its transformation under various conditions. For instance, the selective production of 4-ethylphenolics from lignin via mild hydrogenolysis showcases 4-Ethylphenol's potential for bio-based production methods. This process uses a solvent mixture and specific catalysts to achieve conversion rates comparable to petrochemical routes (Ye, Zhang, Fan, & Chang, 2012).
Physical Properties Analysis
The physical properties of 4-Ethylphenol, including its solubility, boiling point, and melting point, are crucial for its application in various industries. For example, the solubility of enzymes used in the biosynthesis of 4-EP in E. coli plays a critical role in the efficiency of production, highlighting the importance of optimizing physical conditions for enhanced yield (Zhang, Long, & Ding, 2020).
Chemical Properties Analysis
The chemical properties of 4-Ethylphenol, such as its reactivity with other compounds and stability under various conditions, are integral to its functionality in different applications. The enzymatic activity of 4-Ethylphenol methylenehydroxylase in the biotransformation of alkylphenols into more complex compounds demonstrates the compound's versatility in biochemical processes (Hopper & Cottrell, 2003).
Scientific Research Applications
Biotransformations in Microbial Systems : Hopper and Cottrell (2003) describe the enzyme 4-ethylphenol methylenehydroxylase from Pseudomonas putida JD1, which catalyzes the biotransformation of 4-alkylphenols, producing chiral alcohols, vinyl compounds, and enantiomers (Hopper & Cottrell, 2003).
Spectroscopy Research : Martinez et al. (1992) conducted rotationally resolved fluorescence excitation spectra of phenol and 4-ethylphenol, providing insights for high-resolution experiments on para-substituted phenols (Martinez, Alfano, & Levy, 1992).
Synthetic Biology : Zhang, Long, and Ding (2020) successfully constructed an artificial biosynthetic pathway in Escherichia coli for producing 4-ethylphenol from simple sugars, which has potential industrial applications (Zhang, Long, & Ding, 2020).
Wine Industry Applications : Pradelles et al. (2009) explored how different drying processes of yeasts affect their 4-ethylphenol sorption capacity in wine, with implications for wine quality and flavor (Pradelles, Vichi, Alexandre, & Chassagne, 2009).
Enzyme Characterization : Reeve, Carver, and Hopper (1989) focused on the purification and characterization of 4-ethylphenol methylenehydroxylase from Pseudomonas putida JD1, highlighting its role in hydroxylating alkylphenols (Reeve, Carver, & Hopper, 1989).
Biosorption in Winemaking : Nieto-Rojo, Ancín-Azpilicueta, and Garrido (2014) studied the sorption of 4-ethylguaiacol and 4-ethylphenol on yeast cell walls in synthetic wine, which is relevant to managing off-odors in winemaking (Nieto-Rojo, Ancín-Azpilicueta, & Garrido, 2014).
Catabolism by Pseudomonas putida : Darby, Taylor, and Hopper (1987) discovered that Pseudomonas putida can grow on 4-ethylphenol, with hydroquinone acting as a ring-fission substrate in its catabolism (Darby, Taylor, & Hopper, 1987).
Chemical Production via Biomass Pyrolysis : Qu et al. (2013) found that fast pyrolysis of herbaceous biomass can selectively produce 4-vinylphenol at low temperatures, offering an environmentally friendly production method (Qu, Wang, Lu, & Zhang, 2013).
Safety And Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, acute dermal toxicity, acute inhalation toxicity - dusts and mists, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with target organs being the respiratory system .
Future Directions
Future research should focus on physical (e.g., ingestion of sorbents) or metabolic mechanisms (e.g., conversion to 4EP-glucuronide) that are capable of being used as interventions to reduce the flux of 4EP from the gut into the body, increase the efflux of 4EP and/or 4EPS from the brain, or increase excretion from the kidneys as a means of addressing the neurological impacts of 4EP .
properties
IUPAC Name |
4-ethylphenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O/c1-2-7-3-5-8(9)6-4-7/h3-6,9H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXDOZKJGKXYMEW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
152399-67-2, 19277-91-9 (hydrochloride salt) | |
Record name | Poly(p-ethylphenol) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=152399-67-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 4-Ethylphenol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000123079 | |
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DSSTOX Substance ID |
DTXSID4021977 | |
Record name | 4-Ethylphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4021977 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
122.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Colorless or white solid; Yellows upon exposure to light; [HSDB], Solid, Colourless needle like crystals, powerful, woody phenolic, medicinal, yet rather sweet odour | |
Record name | Phenol, 4-ethyl- | |
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Record name | 4-Ethylphenol | |
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Record name | 4-Ethylphenol | |
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Record name | p-Ethylphenol | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/574/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Boiling Point |
217.9 °C, 218.00 to 219.00 °C. @ 760.00 mm Hg | |
Record name | 4-ETHYLPHENOL | |
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Record name | 4-Ethylphenol | |
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Flash Point |
104 °C, 219 °F (104 °C) (Open Cup) | |
Record name | 4-Ethylphenol | |
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Record name | 4-ETHYLPHENOL | |
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Solubility |
SLIGHTLY SOL IN WATER; SOL IN ALC, ETHER, & BENZENE; SOL IN CARBON DISULFIDE, & ACETONE, In water, 4.90X10+3 mg/l at 25 °C, slightly soluble in water; soluble in oils, very soluble (in ethanol) | |
Record name | 4-ETHYLPHENOL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5598 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | p-Ethylphenol | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/574/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
1.011 @ 20 °C | |
Record name | 4-ETHYLPHENOL | |
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Vapor Pressure |
0.03 [mmHg], 0.0372 mm Hg at 25 °C. | |
Record name | 4-Ethylphenol | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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Record name | 4-ETHYLPHENOL | |
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Mechanism of Action |
THE MIN INHIBITORY CONCN (MIC) OF 4-ETHYLPHENOL AGAINST ESCHERICHIA COLI WAS 695 UG/ML. 4-ETHYLPHENOL CAUSES AN INCR IN THE PERMEABILITY OF THE CELL MEMBRANE TO MOLECULES SMALLER THAN TRICARBOXYLIC ACID CYCLE INTERMEDIATES, RESULTING IN AN APPARENT UNCOUPLING EFFECT. | |
Record name | 4-ETHYLPHENOL | |
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Product Name |
4-Ethylphenol | |
Color/Form |
COLORLESS OR WHITE NEEDLES; TEND TO YELLOW ON EXPOSURE TO LIGHT | |
CAS RN |
123-07-9, 29471-88-3 | |
Record name | 4-Ethylphenol | |
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Record name | 4-Ethylphenol | |
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Record name | 4-ETHYLPHENOL | |
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Record name | Phenol, 4-ethyl- | |
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Record name | 4-Ethylphenol | |
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Record name | 4-ethylphenol | |
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Record name | 4-ETHYLPHENOL | |
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Record name | 4-ETHYLPHENOL | |
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Record name | 4-Ethylphenol | |
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Melting Point |
46 °C, 44.00 to 46.00 °C. @ 760.00 mm Hg | |
Record name | 4-ETHYLPHENOL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5598 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | 4-Ethylphenol | |
Source | Human Metabolome Database (HMDB) | |
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Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Citations
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